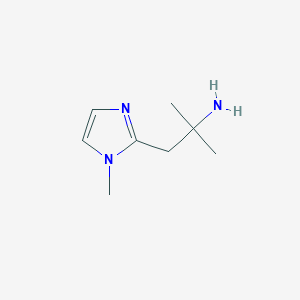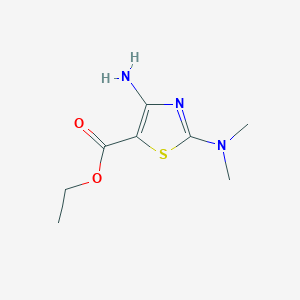![molecular formula C8H19N3O2S B13567163 N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide is a chemical compound with the molecular formula C8H19N3O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an aminoethyl group and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride in the presence of a base. One common method involves the following steps:
Starting Material: 4-piperidone is used as the starting material.
Reductive Amination: The 4-piperidone undergoes reductive amination with 2-aminoethylamine to form N-[1-(2-aminoethyl)piperidin-4-yl]amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methanesulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(piperidin-4-yl)methanesulfonamide: Similar structure but with a methyl group instead of an aminoethyl group.
N-(piperidin-4-yl)methanesulfonamide: Lacks the aminoethyl group.
Uniqueness
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide is unique due to the presence of both the aminoethyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H19N3O2S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C8H19N3O2S/c1-14(12,13)10-8-2-5-11(6-3-8)7-4-9/h8,10H,2-7,9H2,1H3 |
Clave InChI |
BGVQIMWKHFNGSF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1CCN(CC1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


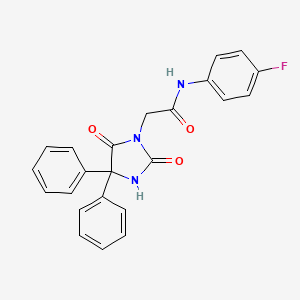
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)

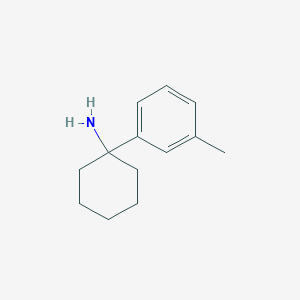

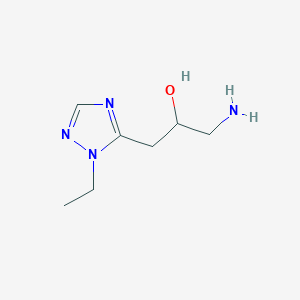

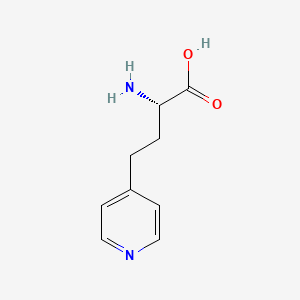

![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)


